molecular formula C7H5ClO2 B1337350 4-hydroxybenzoyl Chloride CAS No. 28141-24-4

4-hydroxybenzoyl Chloride

Cat. No.: B1337350
CAS No.: 28141-24-4
M. Wt: 156.56 g/mol
InChI Key: YIPHYCQSJTXLFM-UHFFFAOYSA-N
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Description

4-Hydroxybenzoyl chloride is an organic compound with the molecular formula C7H5ClO2. It is a derivative of benzoic acid, where a hydroxyl group is substituted at the para position and a chlorine atom replaces the carboxyl group’s hydroxyl. This compound is a valuable intermediate in organic synthesis, widely used in the pharmaceutical, agricultural, and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxybenzoyl chloride is typically synthesized from 4-hydroxybenzoic acid. The most common method involves the reaction of 4-hydroxybenzoic acid with thionyl chloride (SOCl2) in the presence of a solvent like benzene and a cosolvent such as N,N-dimethylformamide. The reaction is carried out at temperatures ranging from 30°C to 65°C .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically allowed to stand to separate the layers, followed by distillation to recover solvents and the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Thionyl Chloride (SOCl2): Used for the initial synthesis from 4-hydroxybenzoic acid.

    Amines: For forming amides.

    Alcohols: For esterification reactions.

Major Products Formed:

Scientific Research Applications

4-Hydroxybenzoyl chloride is extensively used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4-hydroxybenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon more electrophilic .

Comparison with Similar Compounds

    4-Hydroxybenzoic Acid: The parent compound from which 4-hydroxybenzoyl chloride is derived.

    4-Hydroxybenzamide: A derivative formed from the reaction with amines.

    4-Hydroxybenzoate Esters: Formed from reactions with alcohols

Uniqueness: this compound is unique due to its high reactivity and versatility in forming various derivatives. Its ability to act as an intermediate in multiple synthetic pathways makes it invaluable in both research and industrial applications .

Properties

IUPAC Name

4-hydroxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPHYCQSJTXLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453347
Record name 4-hydroxybenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28141-24-4
Record name 4-hydroxybenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Hydroxybenzoic acid (11.04 g.) was heated under reflux with thionyl chloride (80 ml.) containing dimethylformamide (0.1 ml.) for 2 hours. The solution obtained was evaporated. The residue was dissolved in toluene and the subsequent solution was evaporated. The residue obtained (which contained 4-hydroxybenzoyl chloride) was dissolved in methylene chloride (80 ml.). The solution obtained was treated dropwise with 1,2,3,6-tetrahydropyridine to pH7 with stirring and ice-cooling. The mixture was further stirred at 25° C. after the addition was complete for 2 hours and then evaporated. The residue was stirred with water and the solid was collected by filtration and then washed with water and acetone. After recrystallisation from a mixture of ethanol and ethyl acetate, there was obtained 1-(4-hydroxybenzoyl)-1,2,3,6-tetrahydropyridine (11.3 g.), m.p. 202°-206° C.
Quantity
11.04 g
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80 mL
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0.1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To 9.72 g (0.0575 mole) of 2-chloro-1,3-dimethylimidazolinium chloride, 90 ml of 1,2-dichloroethane and 6.91 g (0.05 mole) of 4-hydroxybenzoic acid were added. To the mixture, 5.06 g (0.05 mole) of triethylamine was dropwise added over 30 minutes while maintaining the temperature of the mixture at 15°-20° C. Thereafter, the reaction was carried out at 15°-20° C. for 24 hours. The reaction mass was analyzed by gas chromatography and liquid chromatography. Unreacted 4-hydroxybenzoic acid remained 1.79 g (0.013 mole). 4-Hydroxybenzoyl chloride was obtained in the yield of 72%.
Quantity
9.72 g
Type
reactant
Reaction Step One
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6.91 g
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reactant
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90 mL
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solvent
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5.06 g
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0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxybenzoyl Chloride
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4-hydroxybenzoyl Chloride
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4-hydroxybenzoyl Chloride
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4-hydroxybenzoyl Chloride
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4-hydroxybenzoyl Chloride
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4-hydroxybenzoyl Chloride

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